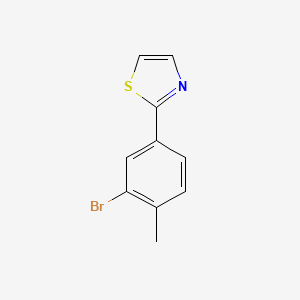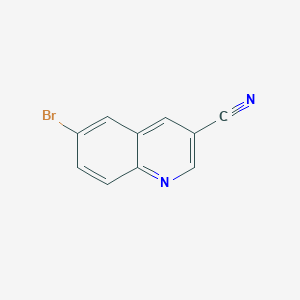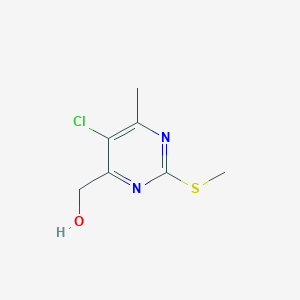
2-(3-Bromo-4-metilfenil)tiazol
Descripción general
Descripción
2-(3-Bromo-4-methylphenyl)thiazole is a useful research compound. Its molecular formula is C10H8BrNS and its molecular weight is 254.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromo-4-methylphenyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-4-methylphenyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Los derivados de tiazol se han estudiado ampliamente por sus propiedades antimicrobianas. La presencia del grupo tiazol en los compuestos se asocia con actividades antibacterianas y antifúngicas significativas. Esto es particularmente relevante en el desarrollo de nuevos tratamientos para cepas resistentes de bacterias y hongos. Las características estructurales del “2-(3-Bromo-4-metilfenil)tiazol” pueden optimizarse para mejorar su interacción con enzimas microbianas o ADN, lo que podría conducir al desarrollo de nuevos agentes antimicrobianos .
Actividad Antitumoral y Citotóxica
El anillo de tiazol es una característica común en muchos agentes antitumorales. La investigación ha demostrado que ciertos derivados de tiazol exhiben citotoxicidad contra varias líneas celulares tumorales humanas. Los grupos bromo y metil unidos al anillo fenilo en “this compound” podrían explorarse por sus efectos sobre las células cancerosas, lo que podría conducir al desarrollo de nuevos fármacos quimioterapéuticos .
Actividad Anti-VIH
Los compuestos de tiazol se han identificado como posibles agentes anti-VIH debido a su capacidad para interferir con el ciclo de replicación del virus. La complejidad estructural del “this compound” proporciona un andamiaje prometedor para la síntesis de compuestos que podrían inhibir enzimas críticas en el ciclo de vida del VIH, como la transcriptasa inversa o la integrasa .
Efectos Neuroprotectores
Se sabe que los tiazoles poseen propiedades neuroprotectoras, que pueden ser beneficiosas en el tratamiento de enfermedades neurodegenerativas. La modificación del “this compound” podría conducir al descubrimiento de nuevos fármacos que protejan las células neuronales del daño o la muerte, ofreciendo potencialmente opciones terapéuticas para afecciones como la enfermedad de Alzheimer .
Propiedades Antiinflamatorias y Analgésicas
Las actividades antiinflamatorias y analgésicas de los derivados de tiazol los convierten en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor. “this compound” podría formar parte de una clase de compuestos que modulan las vías inflamatorias y reducen el dolor sin los efectos secundarios asociados con los fármacos antiinflamatorios no esteroideos (AINE) tradicionales .
Aplicaciones Agrícolas
Los derivados de tiazol también tienen aplicaciones en la agricultura, particularmente como fungicidas y biocidas. La estructura única del “this compound” podría utilizarse para crear productos químicos agrícolas más efectivos y ecológicos que protejan los cultivos de infecciones fúngicas y plagas .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors in the biological systems .
Mode of Action
Thiazole compounds are known for their aromaticity, which allows them to participate in various reactions such as donor-acceptor and nucleophilic reactions . This suggests that 2-(3-Bromo-4-methylphenyl)thiazole may interact with its targets through similar mechanisms.
Biochemical Pathways
Thiazole compounds are known to activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Propiedades
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJELXNDQCXHNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728929 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903522-18-9 | |
| Record name | 2-(3-Bromo-4-methylphenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1510032.png)

![7,7-Dimethyl-7H-fluoreno[4,3-b]benzofuran](/img/structure/B1510045.png)


![3-Chloro-1H-pyrrolo[2,3-B]pyridine-6-carboxylic acid](/img/structure/B1510057.png)


![tert-Butyl 8-ethoxy-2,3-dihydropyrido[3,2-f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B1510074.png)




